Eliglustat tartrate, also known by its developmental code Genz-112638, is derived from a series of chemical modifications and syntheses aimed at enhancing its pharmacological properties. The compound is classified as a glucosylceramide synthase inhibitor and is notable for its oral bioavailability and low toxicity profile. It is marketed under the brand name Cerdelga by Genzyme Corporation, a subsidiary of Sanofi.
The synthesis of eliglustat tartrate involves several key steps that utilize various organic chemistry techniques. The total synthesis begins with readily available starting materials such as 1,4-benzodioxan-6-carbaldehyde. A notable method includes:
The synthesis process has been optimized to achieve high yields and selectivity, with critical intermediates being prepared through diastereoselective amination and other transformations .
The molecular formula for eliglustat tartrate is with a molecular weight of approximately 433.52 g/mol. The compound features multiple stereocenters, contributing to its complex three-dimensional structure which is crucial for its biological activity.
Eliglustat tartrate primarily functions through its interaction with glucosylceramide synthase. The inhibition mechanism involves competitive binding to the active site of the enzyme, preventing substrate access:
The mechanism by which eliglustat tartrate exerts its therapeutic effects can be summarized as follows:
Eliglustat tartrate is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2